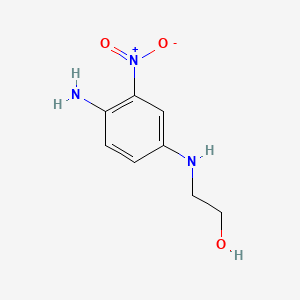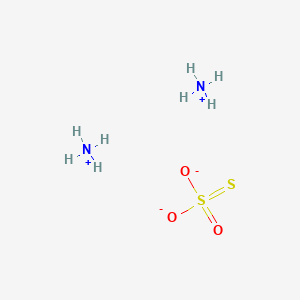
2-(4-アミノ-3-ニトロアニリノ)エタノール
説明
2-(4-Amino-3-nitroanilino)ethanol is an organic compound with the chemical formula C8H11N3O3. It is a solid substance that appears as light yellow crystals. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical products .
科学的研究の応用
2-(4-Amino-3-nitroanilino)ethanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes.
生化学分析
Biochemical Properties
2-(4-Amino-3-nitroanilino)ethanol plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with various enzymes involved in oxidative and reductive processes. For instance, it can act as a substrate for nitroreductases, which reduce the nitro group to an amino group, thereby altering its chemical properties and biological activity . Additionally, 2-(4-Amino-3-nitroanilino)ethanol can interact with proteins involved in cellular signaling pathways, influencing their function and activity.
Cellular Effects
The effects of 2-(4-Amino-3-nitroanilino)ethanol on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 2-(4-Amino-3-nitroanilino)ethanol can activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis . Furthermore, it can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the production of specific proteins and enzymes.
Molecular Mechanism
The molecular mechanism of action of 2-(4-Amino-3-nitroanilino)ethanol involves several key processes. At the molecular level, this compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, 2-(4-Amino-3-nitroanilino)ethanol can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity . Additionally, it can influence gene expression by interacting with DNA and RNA, leading to changes in the transcription and translation of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-Amino-3-nitroanilino)ethanol can change over time due to its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biological activity . Long-term studies have shown that 2-(4-Amino-3-nitroanilino)ethanol can have lasting effects on cellular function, including alterations in cell signaling pathways, gene expression, and metabolic processes.
Dosage Effects in Animal Models
The effects of 2-(4-Amino-3-nitroanilino)ethanol vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as promoting cell proliferation and differentiation . At high doses, it can be toxic and cause adverse effects, including cell death and tissue damage. Threshold effects have been observed, where the biological activity of 2-(4-Amino-3-nitroanilino)ethanol changes significantly at specific dosage levels.
Metabolic Pathways
2-(4-Amino-3-nitroanilino)ethanol is involved in several metabolic pathways, including those related to oxidative and reductive processes. This compound can be metabolized by enzymes such as nitroreductases, which reduce the nitro group to an amino group . Additionally, it can interact with cofactors and other metabolic intermediates, influencing metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of 2-(4-Amino-3-nitroanilino)ethanol within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as ATP-binding cassette (ABC) transporters . Once inside the cell, it can bind to specific proteins, influencing its localization and accumulation within different cellular compartments.
Subcellular Localization
The subcellular localization of 2-(4-Amino-3-nitroanilino)ethanol is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, it can be localized to the nucleus, where it can interact with DNA and RNA, influencing gene expression and other nuclear processes.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 2-(4-Amino-3-nitroanilino)ethanol involves a multi-step synthetic process:
Starting Material: The synthesis begins with 4-Amino-3-nitroaniline.
Reaction with Acetaldehyde: 4-Amino-3-nitroaniline is reacted with acetaldehyde to form 4-Amino-3-nitroacetophenone.
Reduction: The 4-Amino-3-nitroacetophenone is then reduced in the presence of a basic solution to yield 2-(4-Amino-3-nitroanilino)ethanol[][2].
Industrial Production Methods
In industrial settings, the production of 2-(4-Amino-3-nitroanilino)ethanol follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product[2][2].
化学反応の分析
Types of Reactions
2-(4-Amino-3-nitroanilino)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The amino and hydroxyl groups in the compound can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed under basic or acidic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 2-(4-Amino-3-aminophenyl)ethanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
作用機序
The mechanism of action of 2-(4-Amino-3-nitroanilino)ethanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, affecting their activity and function.
類似化合物との比較
Similar Compounds
2-(2-Amino-4-nitroanilino)ethanol: Similar in structure but with different positional isomers of the amino and nitro groups.
4-(2-Hydroxyethyl)amino-2-nitroaniline: Another compound with similar functional groups but different structural arrangement.
Uniqueness
2-(4-Amino-3-nitroanilino)ethanol is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic and industrial applications .
特性
IUPAC Name |
2-(4-amino-3-nitroanilino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3/c9-7-2-1-6(10-3-4-12)5-8(7)11(13)14/h1-2,5,10,12H,3-4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAGCJJZWDAVKRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NCCO)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90179613 | |
| Record name | 2-(4-Amino-3-nitroanilino)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90179613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24905-87-1 | |
| Record name | HC Red 7 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24905-87-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Amino-3-nitroanilino)ethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024905871 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-Amino-3-nitroanilino)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90179613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-amino-3-nitroanilino)ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.277 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HC RED NO. 7 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5WRI22G12X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-benzyl-3-[(Z)-but-2-enoyl]-1,3-oxazolidin-2-one](/img/structure/B1232674.png)
![methyl (E)-4-[[3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]amino]-4-oxobut-2-enoate](/img/structure/B1232677.png)

![[(3aS,4S,6E,8R,10Z,11aS)-8-hydroxy-6-(hydroxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 2-methylprop-2-enoate](/img/structure/B1232681.png)








